N-(2-benzylphenyl)-2-phenoxyacetamide
Description
N-(2-Benzylphenyl)-2-phenoxyacetamide is an acetamide derivative featuring a benzyl-substituted phenyl ring attached to the nitrogen atom and a phenoxy group at the α-position of the acetamide backbone.
Properties
IUPAC Name |
N-(2-benzylphenyl)-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO2/c23-21(16-24-19-12-5-2-6-13-19)22-20-14-8-7-11-18(20)15-17-9-3-1-4-10-17/h1-14H,15-16H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVRHHIFSDLMPSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=CC=C2NC(=O)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-benzylphenyl)-2-phenoxyacetamide typically involves the reaction of 2-benzylphenylamine with phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as recrystallization or column chromatography to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions: N-(2-benzylphenyl)-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced amide derivatives.
Substitution: The phenyl rings in the compound can undergo electrophilic aromatic substitution reactions with reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: N-(2-benzylphenyl)-2-phenoxyacetamide is used as an intermediate in the synthesis of various organic compounds
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It may also be used in the development of bioactive molecules with therapeutic properties.
Medicine: this compound is investigated for its potential pharmacological activities, including anti-inflammatory and analgesic effects. It may serve as a lead compound for the development of new drugs.
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. It may also find applications in the production of polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-benzylphenyl)-2-phenoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.
Comparison with Similar Compounds
Structural Analogs of 2-Phenoxyacetamides
The following table summarizes structurally related 2-phenoxyacetamide derivatives, highlighting variations in substituents and physical properties (e.g., melting points):
| Compound ID | Substituent on Acetamide Nitrogen | Molecular Formula | Melting Point (°C) | Key Features |
|---|---|---|---|---|
| Gb | 3,4-Difluorophenyl | C₁₄H₁₁F₂NO₂ | 90–91 | Fluorinated aromatic ring |
| Gc | 4-Chloro-2-fluorophenyl | C₁₄H₁₀ClFNO₂ | 110–111 | Halogenated (Cl, F) substituents |
| Gd | 4-Sulfamoylphenyl | C₁₄H₁₄N₂O₄S | 206–207 | Sulfonamide functional group |
| Gf | 3-(Trifluoromethyl)phenyl | C₁₅H₁₂F₃NO₂ | 93–94 | Electron-withdrawing CF₃ group |
| Target | 2-Benzylphenyl | C₂₁H₁₉NO₂ | N/A | Benzyl substitution for lipophilicity |
Key Observations :
- Halogenation: Gb and Gc exhibit fluorine and chlorine substituents, enhancing metabolic stability and membrane permeability compared to non-halogenated analogs .
- Benzyl vs.
Key Findings :
- Compound 12 : High MAO-A selectivity (SI = 245) due to the 4-methoxy group, which likely stabilizes interactions with the enzyme’s hydrophobic pocket .
- Compound 21: Potent dual inhibition (MAO-A IC₅₀ = 0.018 µM; MAO-B IC₅₀ = 0.07 µM), attributed to the propargylimino group enhancing covalent binding to FAD cofactors .
- Target Compound : While direct data are unavailable, the benzyl group may confer MAO-A selectivity by mimicking natural substrates like benzylpenicillin, which interacts with similar enzymatic pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
